3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrrolidine ring followed by the introduction of the oxazole ring and the Boc protecting group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound’s structural features make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Uniqueness
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is unique due to the combination of its pyrrolidine and oxazole rings, along with the Boc protecting group. This structural arrangement provides distinct chemical properties and reactivity patterns that differentiate it from other similar compounds. The presence of the oxazole ring, in particular, can impart unique electronic and steric effects, influencing the compound’s behavior in various chemical and biological contexts.
Properties
Molecular Formula |
C13H18N2O5 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-5-4-8(6-15)10-9(11(16)17)7-19-14-10/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
PHECNNAZQMNTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NOC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.